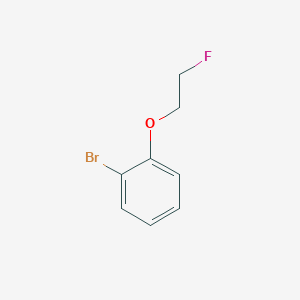
2-Bromophenyl 2-fluoroethyl ether
Cat. No. B8566927
M. Wt: 219.05 g/mol
InChI Key: UKXHGKXTSNUMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04960884
Procedure details


In a manner similar to that disclosed in German Offenlegungschrift DE No. 3,402,483, the reaction of 5.0 grams (0.029 mole) of 2-bromophenol, 6.0 grams (0.043 mole) of potassium carbonate, and 5.5 grams (0.03 mole) of 1-bromo-2-fluoroethane in 50 ml of N,N-dimethylformamide yielded 4.9 grams of 2-bromophenyl 2-fluoroethyl ether as an oil.




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][F:18]>CN(C)C=O>[F:18][CH2:17][CH2:16][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCF
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCCOC1=C(C=CC=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
